

# Recommended dosage of VM4-037 for human studies

Author: BenchChem Technical Support Team. Date: December 2025



It appears there may be a confusion between two similarly named compounds: **VM4-037** and VVD-130037.

- [18F]VM4-037 is a radiolabeled small molecule used as a positron emission tomography (PET) imaging agent. Its purpose is to detect tumors that express Carbonic Anhydrase IX (CA-IX), not for therapeutic treatment.
- VVD-130037 (also known as VVD-037) is an investigational therapeutic agent, a first-in-class small molecule activator of Kelch-like ECH-associated protein 1 (KEAP1), being developed for the treatment of advanced solid tumors.

Given the request for "recommended dosage for human studies" for a therapeutic purpose, this document will focus on VVD-130037. A brief section on the imaging agent [18F]VM4-037 is also provided for clarity.

### **Application Notes and Protocols: VVD-130037**

Audience: Researchers, scientists, and drug development professionals.

Compound: VVD-130037 (also known as VVD-037)

Mechanism of Action: VVD-130037 is a selective, first-in-class small molecule activator of KEAP1.[1] KEAP1 is an E3 ligase that targets the transcription factor NRF2 for degradation.[1] In some cancers, the NRF2 pathway is overactivated, promoting tumor growth and resistance



to therapy.[1] VVD-130037 allosterically enhances KEAP1's ability to degrade NRF2, thereby inhibiting tumor growth.[1]

## **Signaling Pathway of VVD-130037**



Click to download full resolution via product page

Caption: Mechanism of action of VVD-130037.

## **Recommended Dosage for Human Studies (Phase 1)**

VVD-130037 is currently being evaluated in a Phase 1 clinical trial (NCT05954312) for participants with advanced solid tumors.[1] As this is a first-in-human (FIH), dose-escalation study, the definitive recommended Phase 2 dose (RP2D) has not yet been established. The primary objective of this phase is to determine the safety, tolerability, and maximum tolerated dose (MTD) or recommended dose for expansion (RDE).



# **Clinical Trial Protocol Overview (NCT05954312)**

The study is designed as a dose escalation and dose expansion study. Participants will receive ascending doses of VVD-130037 orally.

Table 1: Summary of VVD-130037 Phase 1 Clinical Trial Design

| Parameter          | Description                                               |
|--------------------|-----------------------------------------------------------|
| Trial Identifier   | NCT05954312                                               |
| Phase              | Phase 1                                                   |
| Study Type         | Interventional, Open-label, Non-Randomized                |
| Primary Purpose    | Treatment                                                 |
| Patient Population | Adults with advanced solid tumors                         |
| Intervention       | VVD-130037 administered as oral tablets                   |
| Administration     | Orally, once or twice daily in 21 or 28-day cycles        |
| Dose Finding       | Dose escalation to determine MTD/RDE                      |
| Combinations       | Also studied in combination with docetaxel and paclitaxel |

## **Experimental Protocol: First-in-Human Dose Escalation**

The following represents a typical experimental workflow for a Phase 1 dose-escalation study and is based on the available information for NCT05954312.





Click to download full resolution via product page

Caption: Workflow for a Phase 1 dose-escalation trial of VVD-130037.



#### **Preclinical Data**

In preclinical models of NRF2-hyperactivated tumors, VVD-130037-induced NRF2 depletion has been shown to robustly inhibit tumor growth, both as a single agent and in combination with chemotherapeutic agents and radiotherapy. Translational pharmacokinetic/pharmacodynamic (PK/PD) modeling based on preclinical in vitro and in vivo data is being used to support the clinical development of VVD-130037.

# **Application Notes for [18F]VM4-037 (Imaging Agent)**

For the purpose of clarification, the following information is provided for the PET imaging agent [18F]VM4-037.

Mechanism of Action: [18F]VM4-037 binds to Carbonic Anhydrase IX (CA-IX) and Carbonic Anhydrase XII (CA-XII), which are overexpressed in certain cancers, such as clear cell renal cell carcinoma.

#### **Recommended Dosage for Human Imaging Studies**

The dosage for [18F]VM4-037 is for diagnostic imaging purposes and not for therapeutic effect.

Table 2: Summary of [18F]VM4-037 Dosage for PET/CT Imaging



| Parameter              | Description                                                                                                                          |
|------------------------|--------------------------------------------------------------------------------------------------------------------------------------|
| Radiotracer            | [18F]VM4-037                                                                                                                         |
| Purpose                | PET/CT imaging of CA-IX expression in tumors                                                                                         |
| Typical Injected Dose  | 370 MBq                                                                                                                              |
| Administration         | Intravenous injection                                                                                                                |
| Imaging Protocol       | Dynamic imaging performed for the first 45 minutes post-injection, with whole-body imaging at 60 minutes post-injection.             |
| Radiation Dosimetry    | The estimated effective dose is $28 \pm 1  \mu \text{Sv/MBq}$ . For a 370 MBq dose, the effective dose is $10 \pm 0.5  \text{mSv}$ . |
| Clinical Trial Example | NCT01712685                                                                                                                          |

# Experimental Protocol: PET/CT Imaging with [18F]VM4-037





Click to download full resolution via product page

Caption: Workflow for PET/CT imaging with [18F]VM4-037.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References







- 1. vividion.com [vividion.com]
- To cite this document: BenchChem. [Recommended dosage of VM4-037 for human studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611697#recommended-dosage-of-vm4-037-for-human-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com